Cas no 1504366-90-8 (4-methoxy-2-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine)

4-Methoxy-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with methoxy and methyl substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused bicyclic system enhances stability while allowing for selective functionalization, which is advantageous in the synthesis of bioactive molecules. The methoxy group contributes to solubility and reactivity modulation, while the methyl substituent can influence steric interactions in target binding. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other therapeutic agents due to its versatile scaffold.
4-methoxy-2-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine structure
1504366-90-8 structure
Product Name:4-methoxy-2-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
CAS No:1504366-90-8
MF:C9H13N3O
MW:179.219021558762
CID:5243890
Update Time:2025-06-20

4-methoxy-2-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
    • 4-methoxy-2-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
    • Inchi: 1S/C9H13N3O/c1-6-11-8-3-4-10-5-7(8)9(12-6)13-2/h10H,3-5H2,1-2H3
    • InChI Key: HSGBSSPYJVICER-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(OC)=C2CNCCC2=N1

4-methoxy-2-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine Pricemore >>

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Additional information on 4-methoxy-2-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine

Introduction to 4-methoxy-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS No. 1504366-90-8)

4-methoxy-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1504366-90-8, is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine class. This scaffold has garnered significant attention in the field of pharmaceutical chemistry due to its structural versatility and potential biological activity. Pyrido[4,3-d]pyrimidines are fused bicyclic structures consisting of a pyrimidine ring connected to a pyridopyrimidine moiety, making them attractive candidates for drug discovery programs.

The presence of both methoxy and methyl substituents in the molecular structure of this compound introduces specific electronic and steric properties that can modulate its interactions with biological targets. The 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine core is particularly noteworthy as it provides a rigid framework that can be further functionalized to enhance binding affinity and selectivity. Such structural features are often exploited in the design of kinase inhibitors, antiviral agents, and other therapeutic molecules.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. The pyrido[4,3-d]pyrimidine scaffold has been extensively studied for its ability to mimic natural nucleobases and interact with enzymes and receptors involved in various disease pathways. For instance, derivatives of this scaffold have shown promise in inhibiting Janus kinases (JAKs), which play a crucial role in inflammatory responses and autoimmune disorders.

One of the most compelling aspects of 4-methoxy-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is its potential as a lead compound for further optimization. The methoxy group at the 4-position can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, while the methyl group at the 2-position introduces steric hindrance that can fine-tune binding affinity. These features make it an excellent starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking simulations have been used to model the interactions between 4-methoxy-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and target proteins such as kinases and transcription factors. These studies have provided valuable insights into how modifications to the core scaffold can enhance binding affinity and reduce off-target effects.

The synthesis of 4-methoxy-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyridine derivatives followed by cyclization steps to form the fused heterocyclic system. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the number of purification steps and improving overall scalability.

In addition to its pharmaceutical potential, 4-methoxy-2-methyl-5H,6 H,7 H,8 H-pyrido[4,3-d]pyrimidine has been explored for its role in materials science applications. The rigid aromatic structure of this compound makes it a candidate for use in organic electronics and photovoltaic devices. By incorporating it into π-conjugated systems, researchers aim to improve charge transport properties and enhance device performance.

The growing interest in pyrido[4,3-d]pyrimidines has led to several patents being filed for novel derivatives with enhanced biological activity. Companies specializing in medicinal chemistry have included this scaffold in their libraries for high-throughput screening (HTS) campaigns targeting various therapeutic areas. The success of these efforts underscores the importance of 1504366-90-8 as a key intermediate in drug discovery.

Future research directions for 4-methoxy-2-methyl-5H,6 H,7 H,8 H-pyrido[4,3-d]pyrimidine may focus on exploring its potential as an antitumor agent or an immunomodulator. Preclinical studies are needed to evaluate its efficacy and safety profiles before it can be considered for clinical development. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits.

The development of new synthetic methodologies will also play a critical role in advancing research on this compound. Catalytic approaches that enable selective functionalization at multiple sites within the molecule could streamline the synthesis process and facilitate access to a broader range of derivatives. Such innovations would accelerate the discovery pipeline and provide researchers with more tools to explore the full therapeutic potential of 1504366-90-8.

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